molecular formula C7H12F3NO B1438723 3-(2,2,2-Trifluoroethoxy)piperidine CAS No. 1000931-80-5

3-(2,2,2-Trifluoroethoxy)piperidine

Cat. No. B1438723
M. Wt: 183.17 g/mol
InChI Key: LGGONXZZCBEARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethoxy)piperidine consists of a piperidine ring attached to a trifluoroethoxy group . The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 .


Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)piperidine is a liquid at room temperature .

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine and its derivatives are pivotal in the rational design of drugs due to their presence in a wide range of therapeutic agents. Modifications to the piperidine nucleus, such as the introduction of a trifluoroethoxy group, can significantly impact the medicinal potential of the resultant molecules. This adaptability allows for the exploration of piperidine-based molecules across various therapeutic areas, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperidine scaffold in drug discovery underscores its importance in the development of new pharmacophores (Rathi et al., 2016).

Piperidine Alkaloids in Natural Products

Piperidine alkaloids, found in plants like Pinus and other conifers, hold considerable medicinal importance. These compounds exhibit a range of biological activities, suggesting the therapeutic potential of piperidine derivatives. The structural diversity of piperidine alkaloids, potentially including modifications like trifluoroethoxy substitution, offers a rich source for drug discovery and development. The exploration of these alkaloids has led to insights into various clinical applications, emphasizing the significance of piperidine structures in medicinal chemistry (Singh et al., 2021).

Synthesis and Applications in Organic Chemistry

The structural modification of piperidine, including the addition of trifluoroethoxy groups, is crucial for developing new organic synthesis strategies. These modifications enable the creation of complex molecules with potential applications in pharmaceuticals and materials science. The versatility of piperidine derivatives in synthesis highlights their role in advancing organic chemistry and developing new therapeutic agents (Philip et al., 2020).

Safety And Hazards

3-(2,2,2-Trifluoroethoxy)piperidine is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGONXZZCBEARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2,2-Trifluoroethoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2,2,2-Trifluoroethoxy)piperidine
Reactant of Route 3
Reactant of Route 3
3-(2,2,2-Trifluoroethoxy)piperidine
Reactant of Route 4
Reactant of Route 4
3-(2,2,2-Trifluoroethoxy)piperidine
Reactant of Route 5
Reactant of Route 5
3-(2,2,2-Trifluoroethoxy)piperidine
Reactant of Route 6
Reactant of Route 6
3-(2,2,2-Trifluoroethoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.